Methyl 2-bromo-4,4,4-trifluorobutanoate

Description

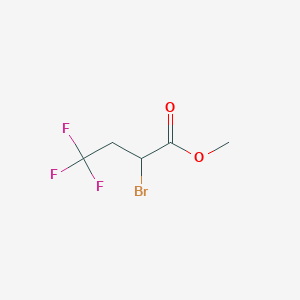

Methyl 2-bromo-4,4,4-trifluorobutanoate (IUPAC name: this compound) is a fluorinated organic compound with a bromine substituent at the β-position and a trifluoromethyl group at the terminal carbon. Its molecular formula is C₅H₆BrF₃O₂, and its estimated molecular weight is 234.0 g/mol (calculated based on structural analogs). This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging the reactivity of the bromine atom for nucleophilic substitutions and the electron-withdrawing trifluoromethyl group for stabilizing reaction intermediates.

Properties

Molecular Formula |

C5H6BrF3O2 |

|---|---|

Molecular Weight |

235.00 g/mol |

IUPAC Name |

methyl 2-bromo-4,4,4-trifluorobutanoate |

InChI |

InChI=1S/C5H6BrF3O2/c1-11-4(10)3(6)2-5(7,8)9/h3H,2H2,1H3 |

InChI Key |

IGMSVJMQSABMQX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4,4,4-trifluorobutanoate can be synthesized through several methods. One common approach involves the bromination of methyl 4,4,4-trifluorobutanoate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

Reduction: The compound can be reduced to form the corresponding alcohol or other reduced products.

Oxidation: Oxidative reactions can convert the ester group into carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while reduction with LiAlH4 can produce an alcohol.

Scientific Research Applications

Methyl 2-bromo-4,4,4-trifluorobutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4,4,4-trifluorobutanoate involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Ethyl 2-Bromo-4,4,4-trifluorobutanoate ()

- IUPAC Name: Ethyl 2-bromo-4,4,4-trifluorobutanoate

- Molecular Formula : C₆H₈BrF₃O₂

- Molecular Weight : 249.03 g/mol

- Key Functional Groups : Bromo, trifluoromethyl, ethyl ester.

- The longer alkyl chain may reduce reactivity in ester hydrolysis due to steric hindrance. Applications: Used in similar synthetic pathways but preferred in reactions requiring slower ester cleavage.

Methyl 2-Amino-4,4,4-trifluorobutanoate Hydrochloride ()

- IUPAC Name: Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride

- Molecular Formula: C₅H₉ClF₃NO₂

- Molecular Weight : 207.58 g/mol

- Key Functional Groups: Amino, trifluoromethyl, methyl ester (hydrochloride salt).

- Comparison: Replacement of bromine with an amino group introduces nucleophilic character, enabling peptide coupling or Schiff base formation . The hydrochloride salt enhances water solubility, unlike the hydrophobic bromo analog. Applications: Primarily used in medicinal chemistry for introducing trifluoromethylated amino acid motifs.

Ethyl 2-Bromo-4,4,4-trifluoro-3-oxobutanoate ()

- IUPAC Name: Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate

- Molecular Formula : C₆H₇BrF₃O₃

- Molecular Weight : ~281.0 g/mol (calculated)

- Key Functional Groups : Bromo, trifluoromethyl, oxo (β-keto ester).

- Comparison: The β-keto ester group enables keto-enol tautomerism, increasing reactivity in cyclization or condensation reactions (e.g., Claisen) . The oxo group introduces additional electrophilic sites, distinguishing it from the non-oxo target compound. Applications: Valuable in synthesizing heterocycles or polyfluorinated ketones.

Comparative Data Table

Biological Activity

Methyl 2-bromo-4,4,4-trifluorobutanoate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a bromine atom attached to a butanoate backbone. The molecular formula is , with a molecular weight of approximately 227.00 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable compound in synthetic and biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms can participate in these interactions, influencing the compound's reactivity and binding affinity to proteins and enzymes. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further engage in biological pathways .

Enzyme Interactions

Research indicates that this compound can modulate enzyme activity by altering the kinetics of enzyme-substrate interactions. The trifluoromethyl group enhances the compound's ability to form strong interactions with hydrophobic regions of biomolecules. This property is essential for influencing metabolic pathways and cellular signaling .

Case Studies

- Inhibition Studies : A study demonstrated that derivatives of this compound exhibited significant inhibition against specific enzymes involved in metabolic processes. For instance, its interaction with human type 2 methionine aminopeptidase (hMetAP2) showed promise in inhibiting angiogenesis .

- Drug Development : The compound has been explored as a bioisostere for leucine in drug design. This substitution can enhance the efficacy and stability of therapeutic agents targeting metabolic disorders .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Trifluoromethyl and bromine substituents | Modulates enzyme activity; potential drug candidate | |

| Ethyl 2-bromo-4,4,4-trifluorobutanoate | Ethyl ester variant | Investigated for biomolecular interactions | |

| Methyl (R)-2-amino-4,4,4-trifluorobutanoate | Amino acid derivative | Potential bioisostere for drug design |

Applications in Research and Industry

This compound has several applications:

- Organic Synthesis : Used as a building block for synthesizing more complex organic molecules.

- Biological Research : Investigated for its potential biological activity and interactions with various biomolecules.

- Medicinal Chemistry : Explored for its role in drug development due to its ability to modify biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.